
2-(3-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid
説明
Synthesis Analysis
The synthesis of similar compounds often involves catalytic processes. For instance, the protodeboronation of pinacol boronic esters has been reported, which utilizes a radical approach . Another method involves the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like “3-Hydroxyphenylacetic acid” have been analyzed . These properties include melting and boiling points, density, solubility, physical state, color, flavor, and aroma .科学的研究の応用
Synthesis and Structural Studies
2-(3-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid and its derivatives play a crucial role in the synthesis of complex molecules with potential biological activities. For example, derivatives of quinoline carboxylic acid, like 4H-Chromene-2-carboxylic acid esters, have been synthesized for studies related to antitumor activities, showcasing their importance in the development of marine drugs (Li et al., 2013). Additionally, the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on hydroxyquinoline shows the versatility of quinoline derivatives in protecting group chemistry (Fedoryak & Dore, 2002).
Catalytic Applications
The role of quinoline derivatives in catalysis has been explored through methods such as the auxiliary-directed, palladium-catalyzed beta-arylation and alkylation of sp3 and sp2 C-H bonds in carboxylic acid derivatives. This showcases the potential of 2-(3-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid derivatives in facilitating selective chemical transformations (Shabashov & Daugulis, 2010).
Supramolecular Chemistry
In supramolecular chemistry, the noncovalent weak interactions between organic bases like 2-methylquinoline and carboxylic acid derivatives have been studied to understand their binding behaviors. Such research provides insights into the structural characteristics and potential applications of 2-(3-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid in the development of new materials (Jin et al., 2012).
Photophysical Properties
The investigation into the photophysical properties of quinoline derivatives, such as their solid-state photoluminescence, highlights the potential of 2-(3-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid in the development of materials with specific optical properties. For instance, the study of a zinc complex with a related quinoline derivative demonstrated emissions in the blue region, suggesting applications in optoelectronics and as fluorescence markers (Yi et al., 2019).
Antibacterial Agents
The synthesis of 2-chloroquinolin-4-pyrimidine carboxylate derivatives using ultrasound-promoted reactions revealed moderate antibacterial activity against various bacteria, indicating the potential of quinoline carboxylic acid derivatives in the development of new antibacterial agents (Balaji et al., 2013).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(3-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-10-5-6-15-13(7-10)14(17(20)21)9-16(18-15)11-3-2-4-12(19)8-11/h2-9,19H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSROLMPDPXBJPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397453 | |
| Record name | 2-(3-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
669740-21-0 | |
| Record name | 2-(3-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(4-chlorophenyl)-1-cyclopropyl-N-[(4-nitrophenyl)methoxy]methanimine](/img/structure/B1608942.png)

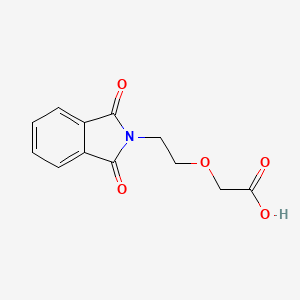
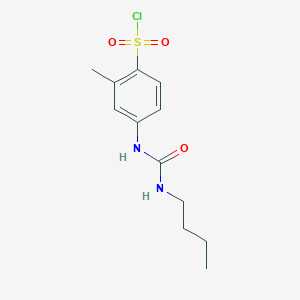
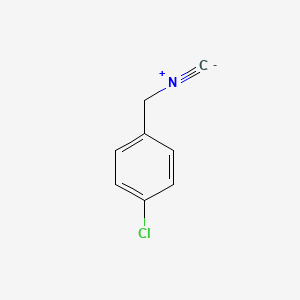

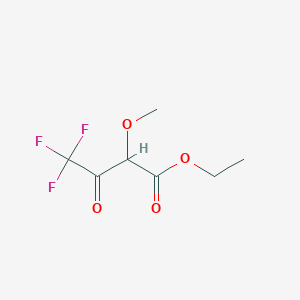

![4-[(4-Methyl-benzylamino)-methyl]-3-nitro-benzoic acid methyl ester](/img/structure/B1608953.png)
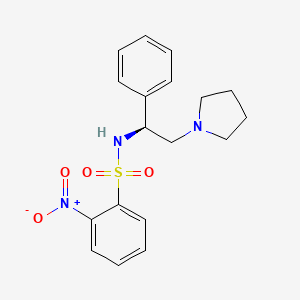

![4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile](/img/structure/B1608957.png)